molecular formula C25H30N6O2S B2563952 4-isobutyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189437-48-6

4-isobutyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2563952
CAS RN: 1189437-48-6
M. Wt: 478.62
InChI Key: IPKLHTJKZWMIOD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring, an isobutyl group, a piperazine ring, and a tolyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring, the attachment of the isobutyl group, and the formation of the piperazine ring with the attached tolyl group. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system is a fused ring system with both aromatic and non-aromatic parts. The isobutyl group is a simple alkyl group, while the piperazine ring is a six-membered ring with two nitrogen atoms. The tolyl group is an aromatic ring with a methyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring might be able to participate in electrophilic aromatic substitution reactions or nucleophilic aromatic substitution reactions. The isobutyl group could potentially undergo reactions typical of alkyl groups, such as free radical halogenation .

Scientific Research Applications

Synthesis and Potential Applications

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, especially those containing the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one scaffold, is a significant area of interest due to their potential biological activities. For instance, compounds with structures related to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin core have been synthesized and evaluated for various biological activities, including antimicrobial and antitumor properties (Said et al., 2004), (El-Bendary et al., 1998).

  • Pharmacological Activity : The structural complexity and versatility of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives make them candidates for pharmacological evaluation. Various derivatives have been synthesized and tested for their potential as antimicrobial, antitumor, and adenosine receptor antagonist activities, showcasing the wide range of possible scientific applications (Vu et al., 2004), (Lauria et al., 2013).

  • Anticancer Research : One particular area of interest is the exploration of these compounds for anticancer activities. The design and synthesis of new derivatives aim to improve the biological activity and specificity against cancer cells, with some showing promising results in preclinical models (Abdelhamid et al., 2016).

properties

IUPAC Name

12-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2S/c1-17(2)16-30-24(33)23-20(9-14-34-23)31-21(26-27-25(30)31)7-8-22(32)29-12-10-28(11-13-29)19-6-4-5-18(3)15-19/h4-6,9,14-15,17H,7-8,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKLHTJKZWMIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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